molecular formula C25H22N2O5 B2733811 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-42-5

3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2733811
CAS No.: 862978-42-5
M. Wt: 430.46
InChI Key: BDVSMRMVQHDCFZ-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxybenzoic acid, p-toluidine, and benzofuran-2-carboxylic acid. The synthesis could involve:

    Amidation: Formation of the amide bond between 3,5-dimethoxybenzoic acid and p-toluidine.

    Cyclization: Formation of the benzofuran ring structure.

    Coupling: Connecting the benzofuran moiety with the amide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its structural features.

    Biological Studies: Investigation of its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethoxybenzamido)benzofuran-2-carboxamide: Lacks the p-tolyl group.

    N-(p-tolyl)benzofuran-2-carboxamide: Lacks the 3,5-dimethoxybenzamido group.

    3-(3,5-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide: Has a phenyl group instead of a p-tolyl group.

Uniqueness

The presence of both the 3,5-dimethoxybenzamido and p-tolyl groups in 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide may confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-10-17(11-9-15)26-25(29)23-22(20-6-4-5-7-21(20)32-23)27-24(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVSMRMVQHDCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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